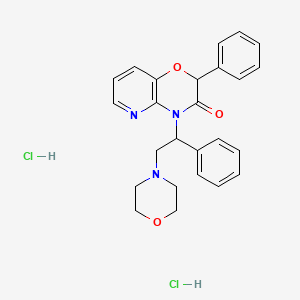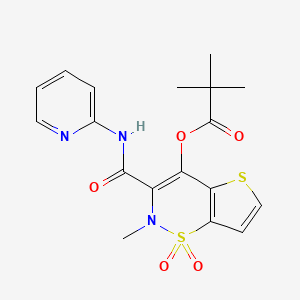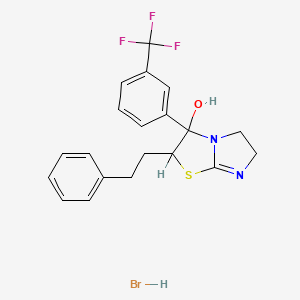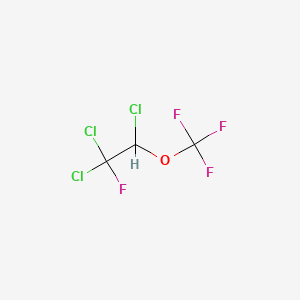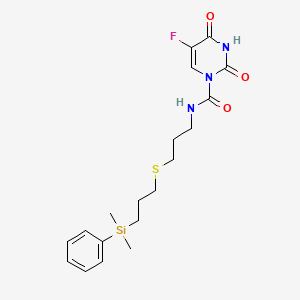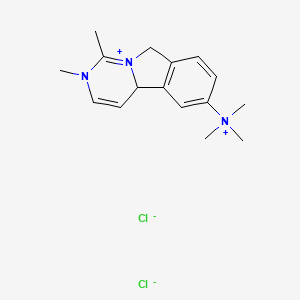
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science . This particular compound is characterized by its unique structure, which includes multiple dimethylamino groups and a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate typically involves the reaction of 5-(dimethylamino)-2-methylpyridine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The perchlorate anion is introduced through the addition of perchloric acid or a perchlorate salt during the final stages of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridinium salts .
Scientific Research Applications
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Pillar 4pyridinium : A macrocyclic pyridinium compound with unique structural features .
N-picryl-4-(dimethylamino)styrylpyridinium salts: These compounds share structural similarities and exhibit similar reactivity patterns.
4-(dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.
Uniqueness
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is unique due to its specific arrangement of dimethylamino groups and the presence of a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
145234-99-7 |
|---|---|
Molecular Formula |
C17H23ClN4O4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N,6-trimethylpyridin-1-ium-3-amine;perchlorate |
InChI |
InChI=1S/C17H23N4.ClHO4/c1-14-6-9-17(20(4)5)13-21(14)18-12-15-7-10-16(11-8-15)19(2)3;2-1(3,4)5/h6-13H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b18-12+; |
InChI Key |
KFYTWYWNKOWNRC-XMMWENQYSA-M |
Isomeric SMILES |
CC1=[N+](C=C(C=C1)N(C)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=[N+](C=C(C=C1)N(C)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


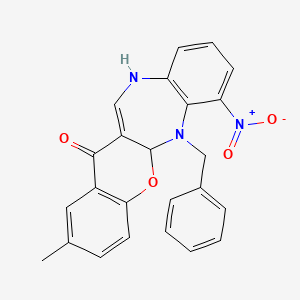
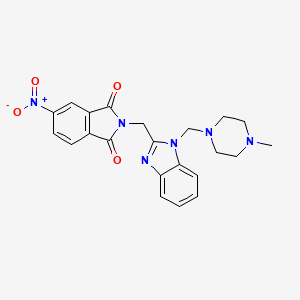
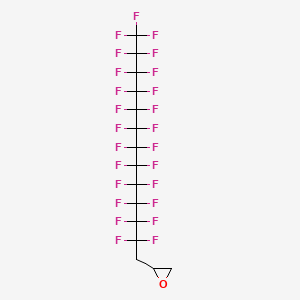
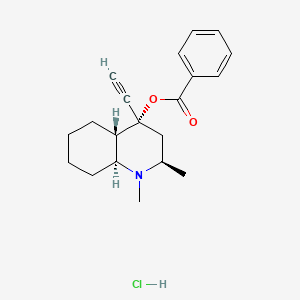
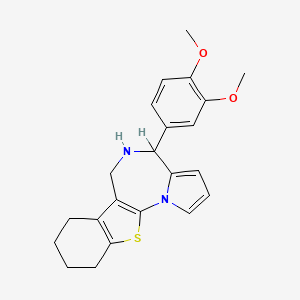
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

